N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N6O and its molecular weight is 398.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyridines, which are part of the compound’s structure, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are also important in pharmaceutical chemistry . The compound could potentially be used in the development of new drugs .
Radical Reactions
Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been made through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Alzheimer’s Disease Treatment
Imidazo pyridine derivatives have shown potential for the development of novel drug candidates for Alzheimer’s Disease as AChE, BChE and sLOX-1 inhibitors .
Electro-Oxidative Method
An electro-oxidative method for the ring opening of imidazo pyridine derivatives has been reported . This mild protocol offers a sustainable alternative to the existing harsh reaction conditions and unleashes an efficient approach to produce N-(pyridin-2-yl)amide derivatives with good tolerance of different functional groups .
Chemodivergent Synthesis
The compound can be used in chemodivergent synthesis of N-(pyridin-2-yl)amides .
properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-16-6-5-11-29-14-20(27-22(16)29)17-7-4-8-18(12-17)26-23(30)19-13-21(25-15-24-19)28-9-2-3-10-28/h4-8,11-15H,2-3,9-10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHKNASGBBOGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=NC=N4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
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